6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes a chlorine atom and a dihydropyrido ring, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves multicomponent reactions. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired heterocyclic structure. For instance, the synthesis might involve the use of 2,6-dichloropyrazine as a starting material, which undergoes metalation/formylation followed by cyclization to form the pyrazinone ring .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous manufacturing processes. These processes are designed to ensure safety and scalability. For example, a continuous stirred-tank reactor (CSTR) process can be used to handle the heterogeneity of the reaction mixture and address safety concerns associated with the accumulation of highly energetic intermediates .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinone compounds.
Scientific Research Applications
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It can be used in the design of pharmaceutical agents due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar pyrazine core but differs in the substitution pattern and ring structure.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but differ in the nitrogen positioning and functional groups.
Uniqueness
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a dihydropyrido ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12) |
InChI Key |
PVPSHOHSPGMOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)Cl |
Origin of Product |
United States |
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